2-amino-7-hydroxy-4-[2-(trifluoromethyl)phenyl]-4H-chromene-3-carbonitrile
Description
2-amino-7-hydroxy-4-[2-(trifluoromethyl)phenyl]-4H-chromene-3-carbonitrile is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. The presence of a trifluoromethyl group in the compound enhances its chemical stability and biological activity, making it a compound of interest in various fields of research.
Properties
IUPAC Name |
2-amino-7-hydroxy-4-[2-(trifluoromethyl)phenyl]-4H-chromene-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3N2O2/c18-17(19,20)13-4-2-1-3-10(13)15-11-6-5-9(23)7-14(11)24-16(22)12(15)8-21/h1-7,15,23H,22H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKTHLVBGOQGAJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2C3=C(C=C(C=C3)O)OC(=C2C#N)N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-7-hydroxy-4-[2-(trifluoromethyl)phenyl]-4H-chromene-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 2-hydroxybenzaldehyde with malononitrile in the presence of a base to form a benzopyran intermediate. This intermediate is then reacted with 2-(trifluoromethyl)benzaldehyde under acidic conditions to yield the desired chromene compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also optimized to reduce costs and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
2-amino-7-hydroxy-4-[2-(trifluoromethyl)phenyl]-4H-chromene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of 2-amino-7-oxo-4-[2-(trifluoromethyl)phenyl]-4H-chromene-3-carbonitrile.
Reduction: Formation of 2-amino-7-hydroxy-4-[2-(trifluoromethyl)phenyl]-4H-chromene-3-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-amino-7-hydroxy-4-[2-(trifluoromethyl)phenyl]-4H-chromene-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-amino-7-hydroxy-4-[2-(trifluoromethyl)phenyl]-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes or receptors, leading to inhibition or modulation of their activity. This can result in various biological effects, such as anti-inflammatory or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
2-amino-7-hydroxy-4-phenyl-4H-chromene-3-carbonitrile: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
2-amino-7-hydroxy-4-[2-(chloromethyl)phenyl]-4H-chromene-3-carbonitrile: Contains a chloromethyl group instead of a trifluoromethyl group, affecting its reactivity and stability.
Uniqueness
The presence of the trifluoromethyl group in 2-amino-7-hydroxy-4-[2-(trifluoromethyl)phenyl]-4H-chromene-3-carbonitrile makes it unique due to its enhanced chemical stability and biological activity. This group also influences the compound’s pharmacokinetic properties, making it a valuable compound for drug development and other applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
